Cas no 2060048-96-4 (1-Ethyl-6-nitro-1H-indole-3-carbaldehyde)
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde
- 2060048-96-4
- EN300-330419
- 1H-Indole-3-carboxaldehyde, 1-ethyl-6-nitro-
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- MDL: MFCD30488123
- Inchi: 1S/C11H10N2O3/c1-2-12-6-8(7-14)10-4-3-9(13(15)16)5-11(10)12/h3-7H,2H2,1H3
- InChI Key: RRKKAOORAOSJRJ-UHFFFAOYSA-N
- SMILES: O=CC1=CN(CC)C2C=C(C=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 218.06914219g/mol
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 416.5±25.0 °C(Predicted)
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330419-0.05g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 0.05g |
$888.0 | 2023-09-04 | ||
| Enamine | EN300-330419-0.1g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 0.1g |
$930.0 | 2023-09-04 | ||
| Enamine | EN300-330419-0.25g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 0.25g |
$972.0 | 2023-09-04 | ||
| Enamine | EN300-330419-0.5g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 0.5g |
$1014.0 | 2023-09-04 | ||
| Enamine | EN300-330419-1g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 1g |
$1057.0 | 2023-09-04 | ||
| Enamine | EN300-330419-2.5g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 2.5g |
$2071.0 | 2023-09-04 | ||
| Enamine | EN300-330419-5g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 5g |
$3065.0 | 2023-09-04 | ||
| Enamine | EN300-330419-10g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 10g |
$4545.0 | 2023-09-04 | ||
| Enamine | EN300-330419-1.0g |
1-ethyl-6-nitro-1H-indole-3-carbaldehyde |
2060048-96-4 | 1g |
$0.0 | 2023-06-07 |
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde (CAS No. 2060048-96-4)
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde, also known by its CAS registry number CAS No. 2060048-96-4, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indole core with ethyl and nitro substituents, exhibits a unique combination of electronic properties and structural features that make it a valuable tool in various research and industrial applications.
The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental building block in many natural products and bioactive molecules. In the case of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde, the substitution pattern further enhances its reactivity and functional diversity. The ethyl group at position 1 and the nitro group at position 6 introduce steric and electronic effects that can influence the compound's behavior in chemical reactions and biological systems.
Recent studies have highlighted the potential of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde as a precursor for the synthesis of advanced materials, such as metalloporphyrins and coordination polymers. Its aldehyde functionality at position 3 allows for straightforward conjugation with other molecules, enabling the creation of complex architectures with tailored properties. For instance, researchers have explored its use in constructing self-assembled monolayers and stimuli-responsive materials, which hold promise for applications in sensors, drug delivery systems, and catalysis.
In the realm of pharmacology, 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde has been investigated for its potential as a lead compound in drug discovery. The nitro group at position 6 is particularly interesting due to its ability to modulate the electronic properties of the molecule, potentially enhancing its bioavailability or targeting specific biological pathways. Recent findings suggest that this compound may exhibit anti-inflammatory or antioxidant activities, making it a candidate for further preclinical studies.
The synthesis of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, including Friedel-Crafts alkylation, nitration, and oxidation processes. These methods have been optimized to achieve high yields and purity levels, ensuring that the compound is readily available for research purposes. Moreover, advancements in green chemistry have led to the development of more sustainable synthesis routes, reducing the environmental footprint associated with its production.
From an analytical standpoint, CAS No. 2060048-96- has been extensively characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and UV-vis spectroscopy. These analyses provide critical insights into the compound's molecular structure, electronic transitions, and conformational flexibility. Additionally, computational modeling techniques like density functional theory (DFT) have been employed to predict its reactivity under various conditions.
In terms of industrial applications, 1-Ethyl-6-nitro--related compounds are being explored for their potential in agrochemicals and specialty chemicals. For example, their ability to act as ligands in transition metal complexes has opened avenues for developing efficient catalysts for organic transformations. Furthermore, their photochemical properties make them candidates for use in light-sensitive materials and optoelectronic devices.
The versatility of CAS No. 2060048--related compounds is further underscored by their role in combinatorial chemistry libraries. These libraries are instrumental in high-throughput screening campaigns aimed at identifying novel bioactive molecules with therapeutic potential. By incorporating diverse substituents onto the indole framework, researchers can systematically explore the structure-property relationships that govern biological activity.
In conclusion, 1-Ethyl--related compounds represent a fascinating class of molecules with wide-ranging applications across multiple disciplines. As research continues to uncover new facets of their chemistry and biology, it is likely that these compounds will play an increasingly important role in both academic and industrial settings.
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